molecular formula C12H17N3O3 B2890457 3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2320227-12-9

3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2890457
CAS No.: 2320227-12-9
M. Wt: 251.286
InChI Key: WNZKHDMFHXDETE-UHFFFAOYSA-N
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Description

3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione is a complex organic compound featuring a pyrrolidine ring, an imidazolidine-2,4-dione core, and a cyclobutanecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the imidazolidine-2,4-dione core . The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often include controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-cyclobutanecarbonylpyrrolidin-3-yl)imidazolidine-2,4-dione is unique due to the combination of its structural elements, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-[1-(cyclobutanecarbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-10-6-13-12(18)15(10)9-4-5-14(7-9)11(17)8-2-1-3-8/h8-9H,1-7H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZKHDMFHXDETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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